molecular formula C8H11Br2NOS B6635506 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol

Cat. No. B6635506
M. Wt: 329.05 g/mol
InChI Key: HQWVBWGUYKIARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol is a chemical compound that has been widely studied in scientific research. It is commonly used as a research tool to investigate the biochemical and physiological effects of various compounds on cells and organisms. The compound has a unique structure that allows it to interact with specific receptors and enzymes in the body, making it a valuable tool for studying the mechanisms of action of different drugs and other compounds.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol involves its interaction with specific receptors and enzymes in the body. The compound has been shown to interact with the dopamine transporter, as well as the GABA-A receptor. By interacting with these receptors and enzymes, the compound can modulate their activity and affect the overall function of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol depend on the specific receptors and enzymes that it interacts with. The compound has been shown to modulate the activity of the dopamine transporter, which can affect the levels of dopamine in the brain. It has also been shown to interact with the GABA-A receptor, which can affect the levels of GABA in the brain. These effects can have a wide range of physiological and behavioral consequences, depending on the specific context.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol in lab experiments is its specificity. The compound has a unique structure that allows it to interact with specific receptors and enzymes in the body, making it a valuable tool for studying the mechanisms of action of different compounds. However, one of the limitations of using the compound is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol. One possible direction is to investigate the effects of the compound on other receptors and enzymes in the body, in order to gain a more comprehensive understanding of its mechanisms of action. Another possible direction is to explore the potential therapeutic applications of the compound, such as in the treatment of neurological or psychiatric disorders. Finally, future research could focus on developing new synthesis methods for the compound, in order to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol involves several steps. The first step involves the reaction of 2,5-dibromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with N-(2-bromoethyl)-N-methylamine to form the intermediate compound, 2-(2,5-dibromothiophen-3-yl)ethylamine. Finally, this intermediate is reacted with epichlorohydrin to form the desired product, 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol.

Scientific Research Applications

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol has been used in numerous scientific studies to investigate the mechanisms of action of different compounds on cells and organisms. It is commonly used as a research tool to study the effects of drugs and other compounds on specific receptors and enzymes in the body. The compound has been used to study the effects of various drugs on the dopamine transporter, as well as the effects of different compounds on the GABA-A receptor.

properties

IUPAC Name

2-[(2,5-dibromothiophen-3-yl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br2NOS/c1-5(4-12)11-3-6-2-7(9)13-8(6)10/h2,5,11-12H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWVBWGUYKIARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol

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